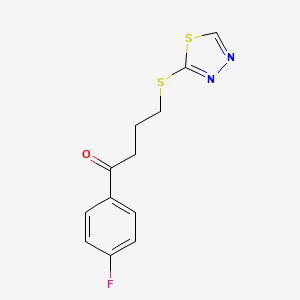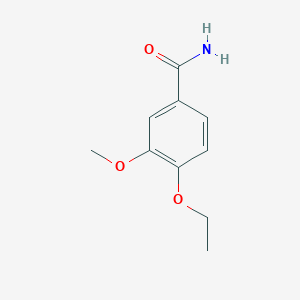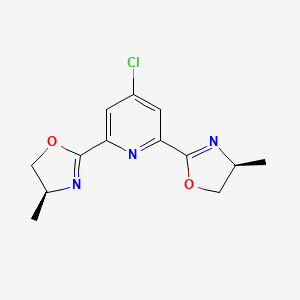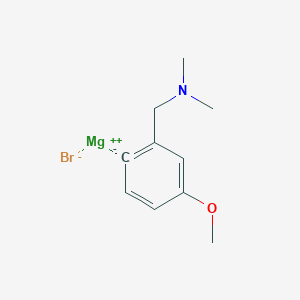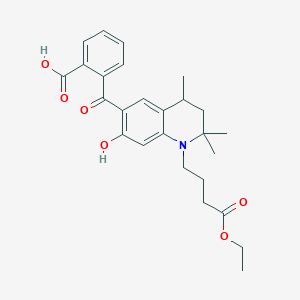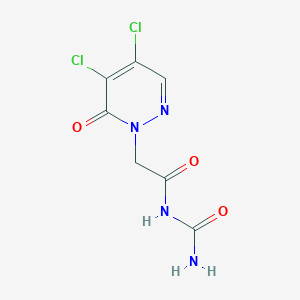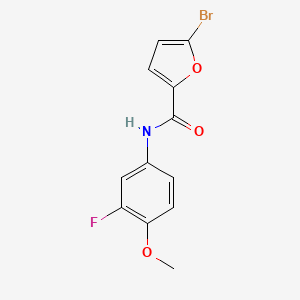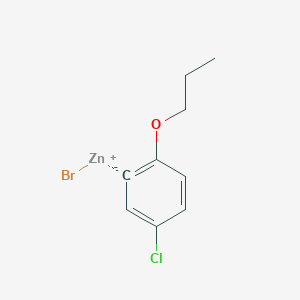
3-Chloro-6-n-propyloxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-n-propyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it facilitates the formation of carbon-carbon bonds. The presence of the zinc atom in the molecule makes it highly reactive and useful for various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-6-n-propyloxyphenylzinc bromide typically involves the reaction of 3-chloro-6-n-propyloxyphenyl bromide with zinc dust in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-Chloro-6-n-propyloxyphenyl bromide+Zn→3-Chloro-6-n-propyloxyphenylzinc bromide
Industrial Production Methods
In industrial settings, the production of organozinc compounds like this compound is often performed using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes . The continuous flow technique enhances mass and heat transfer, speeds up the mixing of the reaction, and allows for precise control of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-n-propyloxyphenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions such as Negishi coupling, where it forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Negishi Coupling: This reaction typically involves a palladium or nickel catalyst and a base such as triethylamine.
Substitution Reactions: Common reagents include various nucleophiles like amines, alcohols, and thiols. The reactions are usually performed in the presence of a suitable solvent like THF or diethyl ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Negishi coupling, the primary product is a new carbon-carbon bond between the aryl group of the organozinc reagent and the organic halide .
Applications De Recherche Scientifique
3-Chloro-6-n-propyloxyphenylzinc bromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chloro-6-n-propyloxyphenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The organic halide reacts with the metal catalyst, forming a metal-halide complex.
Transmetalation: The organozinc reagent transfers its organic group to the metal catalyst.
Reductive Elimination: The metal catalyst facilitates the formation of a new carbon-carbon bond and regenerates the catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine: Used in photodynamic therapy and as a photosensitizer.
6-Ethoxy-6-oxohexylzinc(II) bromide: Used in similar cross-coupling reactions.
Uniqueness
3-Chloro-6-n-propyloxyphenylzinc bromide is unique due to its specific reactivity and functional group tolerance in cross-coupling reactions. Its ability to form stable carbon-carbon bonds under mild conditions makes it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C9H10BrClOZn |
|---|---|
Poids moléculaire |
314.9 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-4-propoxybenzene-5-ide |
InChI |
InChI=1S/C9H10ClO.BrH.Zn/c1-2-7-11-9-5-3-8(10)4-6-9;;/h3-5H,2,7H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
AFQJXSXGURCNEO-UHFFFAOYSA-M |
SMILES canonique |
CCCOC1=[C-]C=C(C=C1)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


